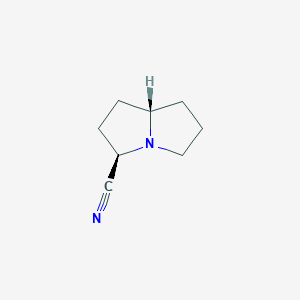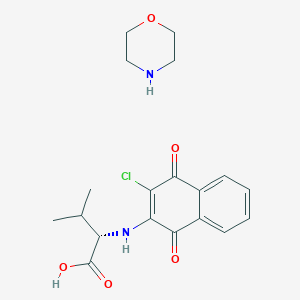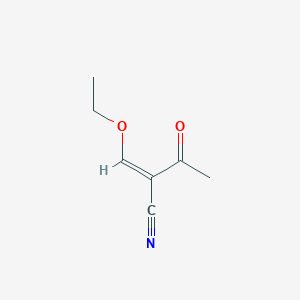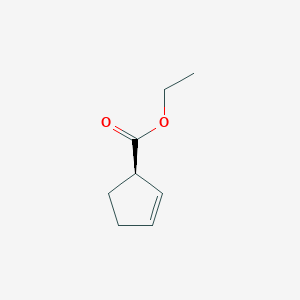
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester, commonly known as CPEE, is a cyclic amino acid derivative that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. CPEE is a chiral compound, and its stereoisomers have different biological activities, making it a promising candidate for drug discovery.
作用機序
The mechanism of action of CPEE is not well understood, but studies have suggested that it may act by binding to specific receptors or enzymes in the body. CPEE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CPEE has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of lipid metabolism.
生化学的および生理学的効果
CPEE has been shown to exhibit various biochemical and physiological effects. Studies have suggested that CPEE may have anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. CPEE has also been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, CPEE has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
実験室実験の利点と制限
CPEE has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. CPEE is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CPEE has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPEE can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CPEE. One area of interest is the development of new derivatives of CPEE with enhanced biological activity. Another area of interest is the investigation of the mechanism of action of CPEE and its derivatives, which could provide insights into their potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of CPEE and its derivatives, which could facilitate their development as new drugs.
合成法
CPEE can be synthesized by several methods, including the reaction of cyclopentadiene with ethyl acrylate, followed by hydrolysis and decarboxylation. Another method involves the cyclization of 4-pentenoic acid with diazomethane, followed by esterification. The synthesis of CPEE is relatively simple and can be achieved using standard laboratory equipment.
科学的研究の応用
CPEE has been extensively studied for its potential applications in drug discovery. Studies have shown that CPEE and its derivatives exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CPEE has also been shown to modulate the activity of certain enzymes and receptors, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
162084-63-1 |
|---|---|
製品名 |
(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
ethyl (1R)-cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3/t7-/m0/s1 |
InChIキー |
UEQABYAVIXEMCK-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CCC=C1 |
SMILES |
CCOC(=O)C1CCC=C1 |
正規SMILES |
CCOC(=O)C1CCC=C1 |
同義語 |
2-Cyclopentene-1-carboxylicacid,ethylester,(R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



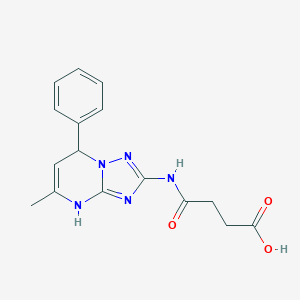
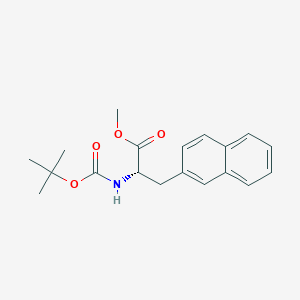
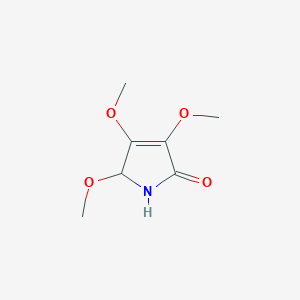
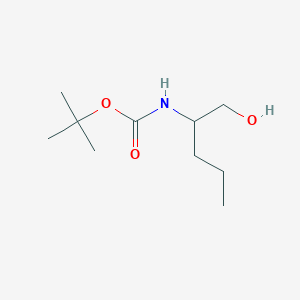
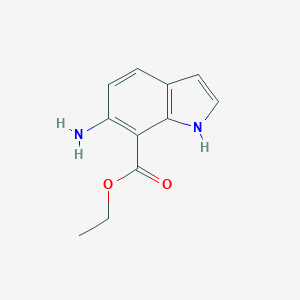
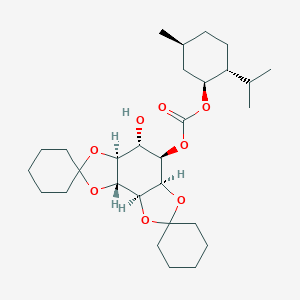
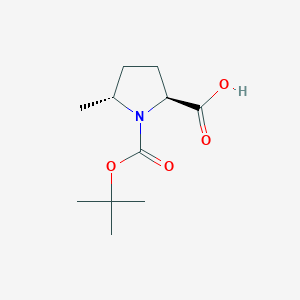
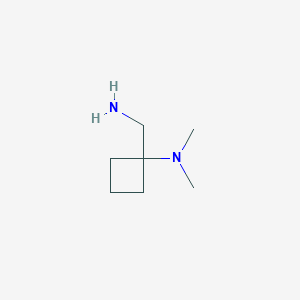
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

